4-(Piperazin-1-yl)pyridazine dihydrochloride

Medicinal Chemistry ADME Drug Metabolism

This 4-(piperazin-1-yl)pyridazine dihydrochloride is a privileged scaffold validated for dCTPase and SCD1 inhibitor programs. The specific 4-substitution and dihydrochloride salt form are critical for synthetic utility and metabolic stability; unverified analogs risk irreproducible synthesis. Ideal for focused library synthesis and structure-metabolism relationship studies. Order this high-purity building block to accelerate your medicinal chemistry program.

Molecular Formula C8H14Cl2N4
Molecular Weight 237.13 g/mol
CAS No. 1881292-75-6
Cat. No. B1478100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperazin-1-yl)pyridazine dihydrochloride
CAS1881292-75-6
Molecular FormulaC8H14Cl2N4
Molecular Weight237.13 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CN=NC=C2.Cl.Cl
InChIInChI=1S/C8H12N4.2ClH/c1-2-10-11-7-8(1)12-5-3-9-4-6-12;;/h1-2,7,9H,3-6H2;2*1H
InChIKeyPNMHRTUHGVYWIN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Piperazin-1-yl)pyridazine dihydrochloride (CAS 1881292-75-6) Procurement Overview and Compound Class Identification


4-(Piperazin-1-yl)pyridazine dihydrochloride is a heterocyclic chemical building block consisting of a pyridazine core linked to a piperazine ring, with two hydrochloride counterions to enhance its solid-state stability and aqueous solubility . This compound belongs to the piperazinyl-pyridazine class, a scaffold of significant interest in medicinal chemistry and chemical biology for its demonstrated potential as a privileged structure in drug discovery [1]. Its primary use is as a versatile intermediate for the synthesis of focused libraries targeting enzymes such as dCTP pyrophosphatase 1 (dCTPase) and Stearoyl-CoA desaturase-1 (SCD1), as well as other biologically active molecules [2].

4-(Piperazin-1-yl)pyridazine dihydrochloride vs. Analogs: Why Generic Piperazine-Pyridazine Substitution Poses a High Scientific and Procurement Risk


While the piperazinyl-pyridazine motif is common to a broad class of compounds, simple substitution of 4-(piperazin-1-yl)pyridazine dihydrochloride with a generic analog (e.g., 3-(piperazin-1-yl)pyridazine or N-substituted piperazine derivatives) is not a scientifically neutral act. The specific substitution pattern (4-position) and the dihydrochloride salt form are critical determinants of both downstream synthetic utility and the physicochemical properties of any resulting derivative. The core scaffold's intrinsic properties, such as metabolic stability, are highly sensitive to minor structural changes; for instance, unoptimized members of this class can exhibit extremely rapid in vitro clearance (e.g., t1/2 < 5 minutes in liver microsomes), a liability that successful medicinal chemistry programs on this scaffold have overcome through specific, non-obvious modifications [1]. Selecting an unverified or positionally different analog introduces significant risk of irreproducible synthetic outcomes or suboptimal lead profiles, thereby invalidating comparative studies and wasting development resources.

Quantitative Differentiation Guide for 4-(Piperazin-1-yl)pyridazine dihydrochloride (CAS 1881292-75-6) Against Its Closest Comparators


In Vitro Metabolic Stability: Benchmarking the Core Scaffold's Liability and Pathways to Improvement

While the target compound 4-(Piperazin-1-yl)pyridazine dihydrochloride itself is a building block and not a final drug candidate, its selection over other piperazine-pyridazine isomers is informed by structure-metabolism relationship (SMR) studies on this precise scaffold. For the unadorned piperazin-1-ylpyridazine core, in vitro metabolic stability is a known, quantifiable liability. A representative unoptimized compound from this series (compound 1) demonstrated extremely rapid intrinsic clearance in liver microsomes, with half-lives (t1/2) of just 2 minutes in mouse liver microsomes (MLM) and 3 minutes in human liver microsomes (HLM) [1]. Crucially, the same research demonstrates that rational modification of this core can improve stability by over 50-fold, achieving t1/2 values of 113 minutes (MLM) and 105 minutes (HLM) for an optimized analog (compound 29) [1]. This establishes the 4-(piperazin-1-yl)pyridazine scaffold as a validated starting point for which clear optimization paths exist to address a known, severe liability.

Medicinal Chemistry ADME Drug Metabolism Scaffold Optimization

Target Engagement and Selectivity Profile: dCTP Pyrophosphatase 1 (dCTPase) Inhibition

Piperazin-1-ylpyridazine derivatives, for which 4-(piperazin-1-yl)pyridazine dihydrochloride serves as a direct synthetic precursor, have been identified as a novel class of potent human dCTPase inhibitors [1]. Unlike many other kinase or enzyme inhibitor scaffolds, compounds from this class have demonstrated outstanding selectivity over related enzymes. Furthermore, they exhibit a distinct biophysical mechanism by increasing the thermal and protease stability of the dCTPase enzyme upon binding, a property not observed with standard ATP-competitive inhibitors [1]. This combination of potency, selectivity, and unique biophysical stabilization differentiates this scaffold from other heterocyclic cores used in nucleotide metabolism research.

Cancer Research Chemical Biology Enzyme Inhibition Target Validation

In Vitro and In Vivo Efficacy Benchmark: Stearoyl-CoA Desaturase-1 (SCD1) Inhibition

The piperazinylpyridazine scaffold has been successfully optimized to yield highly potent, selective, and orally bioavailable Stearoyl-CoA Desaturase-1 (SCD1) inhibitors. A lead compound from this series, XEN103 (compound 49), demonstrates the scaffold's capability to achieve single-digit nanomolar potency in vitro (mSCD1 IC50 = 14 nM; HepG2 cellular IC50 = 12 nM) and robust in vivo efficacy with a low ED50 of 0.8 mg/kg in a rodent model [1]. This in vivo translation validates the scaffold's potential for developing therapeutics with favorable pharmacokinetic properties, a key differentiator from many other heterocyclic cores that often fail to progress beyond in vitro studies.

Metabolic Disease Obesity Research In Vivo Pharmacology Drug Discovery

Physicochemical Differentiation: The Impact of the Dihydrochloride Salt Form

The procurement of 4-(Piperazin-1-yl)pyridazine dihydrochloride (CAS 1881292-75-6) is specifically differentiated from its free base analog (CAS 194853-84-4) due to the presence of two hydrochloride counterions. This salt form is explicitly documented to enhance the compound's stability and significantly improve its aqueous solubility compared to the neutral free base . While precise quantitative solubility limits are not provided in the available public data, the qualitative improvement in water solubility is a well-established and critical advantage for a building block intended for use in aqueous reaction media or for generating salt-screening libraries.

Synthetic Chemistry Process Chemistry Solubility Stability

Prioritized Research and Industrial Applications for 4-(Piperazin-1-yl)pyridazine dihydrochloride (CAS 1881292-75-6)


Medicinal Chemistry: Synthesis of dCTPase Inhibitors for Cancer Target Validation

The compound serves as a direct building block for the synthesis of piperazin-1-ylpyridazine derivatives, a validated novel class of potent and selective human dCTPase inhibitors [1]. It is ideal for programs focused on generating chemical probes to study the role of dCTPase in cancer progression and cell stemness, where the scaffold's documented selectivity over related enzymes is a critical advantage [1].

Drug Discovery: Scaffold for Orally Bioavailable SCD1 Inhibitors

This building block is the core of a chemical series from which highly potent and orally bioavailable SCD1 inhibitors, such as XEN103 (mSCD1 IC50 = 14 nM; in vivo ED50 = 0.8 mg/kg), have been developed [1]. It is particularly suited for metabolic disease research programs aiming to leverage a scaffold with demonstrated in vivo efficacy and a defined optimization path [1].

Chemical Biology: Focused Library Synthesis for Enzyme Inhibitor Screening

The distinct 4-substituted pyridazine-piperazine motif is a recognized privileged scaffold in drug discovery [1]. 4-(Piperazin-1-yl)pyridazine dihydrochloride is optimally suited for generating focused libraries for screening against a range of biological targets, including kinases and other enzymes, where the dihydrochloride salt form ensures superior solubility and stability during parallel synthesis .

ADME/PK Optimization Studies: Scaffold with a Characterized Metabolic Liability

Given the well-characterized, rapid in vitro clearance of the unadorned scaffold (e.g., t1/2 of 2-3 min in liver microsomes), this compound is a valuable tool for medicinal chemistry groups seeking to study and optimize structure-metabolism relationships [1]. It provides a clear baseline against which to measure the success of structural modifications aimed at improving metabolic stability, a process that has been shown to achieve >50-fold improvements in half-life [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Piperazin-1-yl)pyridazine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.